molecular formula C15H12N2 B11885323 2-(4-Methylphenyl)-1,8-naphthyridine CAS No. 65182-53-8

2-(4-Methylphenyl)-1,8-naphthyridine

Cat. No.: B11885323
CAS No.: 65182-53-8
M. Wt: 220.27 g/mol
InChI Key: KMMHXURIUYYYCO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring. The presence of a 4-methylphenyl group attached to the naphthyridine core imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1,8-naphthyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 2-aminonicotinic acid.

    Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 2-aminonicotinic acid in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under reflux conditions in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced naphthyridine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(4-Methylphenyl)-1,8-naphthyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,8-naphthyridine: Similar structure but lacks the 4-methyl group, which may affect its chemical and biological properties.

    2-(4-Chlorophenyl)-1,8-naphthyridine:

    2-(4-Methoxyphenyl)-1,8-naphthyridine: Contains a methoxy group, which can influence its solubility and interaction with biological targets.

Properties

CAS No.

65182-53-8

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(4-methylphenyl)-1,8-naphthyridine

InChI

InChI=1S/C15H12N2/c1-11-4-6-12(7-5-11)14-9-8-13-3-2-10-16-15(13)17-14/h2-10H,1H3

InChI Key

KMMHXURIUYYYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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